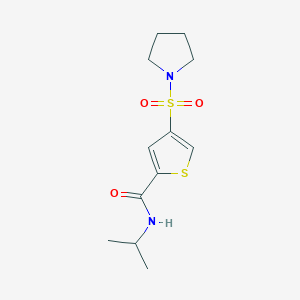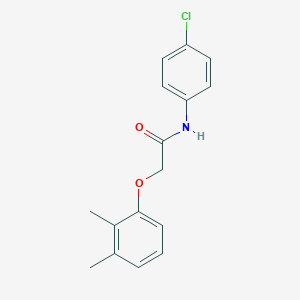![molecular formula C15H19N3O2 B5506509 (3R*,4R*)-3,4-dimethyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5506509.png)
(3R*,4R*)-3,4-dimethyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves condensation reactions, as exemplified by the preparation of methyl 3-[(1H-benzimidazol-1-yl)methyl]-1-methyl-4-(4-methylphenyl)-2′-oxopyrrolidine-2-spiro-3′-1-benzimidazole-3-carboxylate, showcasing the complex interplay of various functional groups in achieving the desired molecular architecture (Selvanayagam et al., 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, such as the title compound, often features a twist conformation of the pyrrolidine ring, with planar benzimidazole residues. This conformational characteristic is crucial for the compound's interaction with its biological targets. For instance, the oxindole and benzimidazole residues in some compounds are almost planar, emphasizing the importance of spatial arrangement in the molecule's biological activity and synthesis (Selvanayagam et al., 2010).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions that highlight their reactivity and potential for further modification. For example, novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones have been synthesized, displaying thermally stable, highly colored photochromes, indicating the versatility of these compounds in chemical reactions and potential applications (Kose & Orhan, 2006).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility and crystal structure, play a significant role in their application and effectiveness. The crystalline structure, hydrogen bonding, and molecular interactions within the crystal lattice are essential for understanding the compound's stability and reactivity (Selvanayagam et al., 2010).
Chemical Properties Analysis
The chemical properties of benzimidazole compounds are characterized by their reactivity towards various chemical agents and conditions. These properties are influenced by the compound's molecular structure, particularly the electron distribution and availability of reactive sites, which determine its reactivity, stability, and potential biological activity. The synthesis and structural elucidation of such compounds provide insights into their chemical behavior and potential applications (Kose & Orhan, 2006).
Aplicaciones Científicas De Investigación
Synthesis and Prediction of Biological Activity
A study by Kharchenko, Detistov, and Orlov (2008) describes the synthesis of novel bicyclic systems, including pyrrolidin-2-ones, through a one-pot condensation process. This method might relate to derivatives of the specified compound, indicating its potential in creating new molecular structures with predicted biological activities Kharchenko, Detistov, & Orlov, 2008.
Molecular Structure and Interactions
Research by Selvanayagam et al. (2010) on a related benzimidazole compound explores the molecular structure and crystal interactions, highlighting the significance of such compounds in studying molecular conformations and potential interactions that could be critical for drug design and material science applications Selvanayagam, Sridhar, Ravikumar, Kathiravan, & Raghunathan, 2010.
Catalytic Activity and Electronic Structure
A study by Yu et al. (2013) delves into the catalytic hydrogenation activity and electronic structure determination of cobalt complexes, which may involve similar structural motifs to the specified compound, underscoring the role of such compounds in catalysis and electronic structure research Yu, Darmon, Milsmann, Margulieux, Stieber, DeBeer, & Chirik, 2013.
Novel Polyimides Synthesis
Wang et al. (2006) report the synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride, indicating the utility of such compounds in the development of new materials with enhanced thermal stability and mechanical properties, which could be related to the research applications of the specified compound Wang, Li, Zhang, Ma, Shao, & Zhao, 2006.
Photochromic Properties
Kose and Orhan (2006) synthesized novel benzimidazol[1,2a]pyrrolidin-2-ones demonstrating photochromic properties, suggesting that derivatives of the compound could be explored for their potential in creating materials that change color in response to light, an area of significant interest in material science Kose & Orhan, 2006.
Propiedades
IUPAC Name |
[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9-7-18(8-15(9,3)20)14(19)11-4-5-12-13(6-11)17-10(2)16-12/h4-6,9,20H,7-8H2,1-3H3,(H,16,17)/t9-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMGRYHEZSGGCM-PSLIRLAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)C2=CC3=C(C=C2)N=C(N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=CC3=C(C=C2)N=C(N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)
![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)
![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)

![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)
![1-(4-ethyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5506494.png)



![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5506544.png)